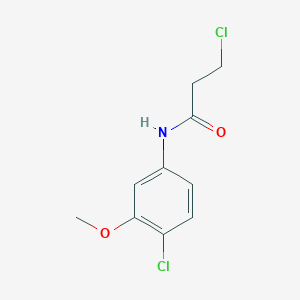

3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide

Overview

Description

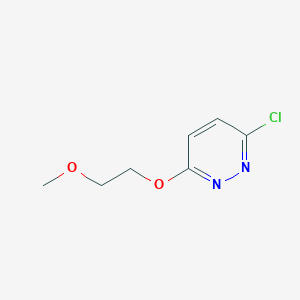

3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide is a chemical compound with the CAS Number: 915920-71-7 . It has a molecular weight of 248.11 and its IUPAC name is 3-chloro-N-(4-chloro-3-methoxyphenyl)propanamide . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11Cl2NO2/c1-15-9-6-7(2-3-8(9)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) . This indicates that the molecule contains two chloro groups, one methoxy group, and one amide group. The presence of these functional groups can significantly influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the retrieved data.Scientific Research Applications

Potential Applications and Effects of Related Compounds

Environmental and Health Impact of Chlorinated Compounds : Research has investigated the environmental and health impacts of chlorinated compounds, such as Methoxychlor, which is known for its proestrogenic activity and potential reproductive toxicity. Studies have explored the metabolism of these chemicals and their adverse effects on fertility, pregnancy, and in utero development, highlighting the importance of understanding the physiological effects of chlorinated hydrocarbons (Cummings, 1997)[https://consensus.app/papers/methoxychlor-model-estrogens-cummings/7f59cdbb1a435fdbb60d243ace688e33/?utm_source=chatgpt].

Pharmacological Properties of Phenolic Compounds : Chlorogenic Acid (CGA) represents a class of phenolic compounds with a wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. CGA's impact on lipid metabolism and glucose regulation has also been studied, suggesting potential therapeutic roles in managing metabolic disorders (Naveed et al., 2018)[https://consensus.app/papers/acid-review-call-research-naveed/13b8052cf8fd5924a1633ec8bd462487/?utm_source=chatgpt].

Neurochemical Research : Investigations into the neurochemical effects and potential therapeutic applications of compounds like 3-methoxy-4-hydroxyphenylglycol (MHPG) have provided insights into the role of specific chemical markers in predicting responses to antidepressant treatments, underscoring the importance of chemical research in developing psychiatric medications (Yoshimura et al., 2004)[https://consensus.app/papers/response-antidepressant-treatment-yoshimura/d0dabbfa9afd51a482690bd2a533fbaa/?utm_source=chatgpt].

Toxicological Assessments : The carcinogenic potential and toxicological assessments of compounds such as 3-Monochloro-1,2-propanediol (3-MCPD) highlight the need for understanding the health risks associated with chemical exposure. Research in this area focuses on identifying nongenotoxic mechanisms and evaluating the relevance of animal study findings to human health (Lynch et al., 1998)[https://consensus.app/papers/carcinogenicity-monochloro12propanediol-lynch/16172d6d164f5394952049af214affdd/?utm_source=chatgpt].

Mechanism of Action

Target of Action

This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

The presence of an amide group in its structure suggests that it may interact with its targets through hydrogen bonding . The C(=O)—N(H)—Car—Car torsion angle of −33.70° rules out the presence of resonance spanning the amide as well as the aromatic system .

Biochemical Pathways

Given the compound’s structure, it may potentially interact with pathways involving amide or aromatic systems

properties

IUPAC Name |

3-chloro-N-(4-chloro-3-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-15-9-6-7(2-3-8(9)12)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNNKGKVOJVVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)CCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589381 | |

| Record name | 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915920-71-7 | |

| Record name | 3-Chloro-N-(4-chloro-3-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

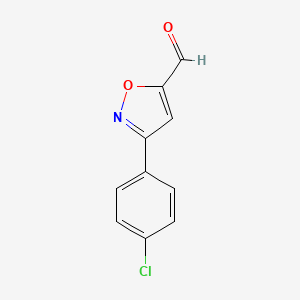

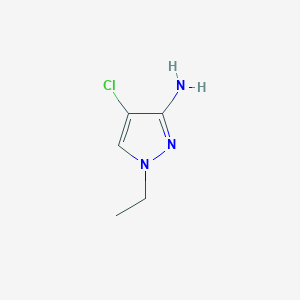

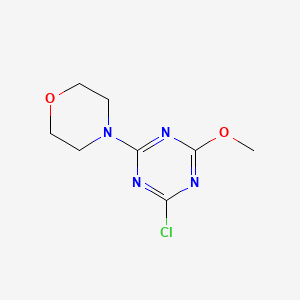

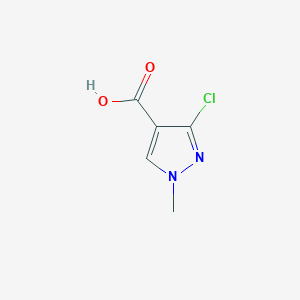

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B3024491.png)